molecular formula C23H28N4O B10913208 1-benzyl-N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913208
M. Wt: 376.5 g/mol
InChI Key: YKVWMUXZJRBSBS-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a sec-butyl group, a cyclopropyl group, and an ethyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including Friedel-Crafts acylation, Clemmensen reduction, and nitration

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N~4~-(SEC-BUTYL)-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its complex structure and the presence of multiple functional groups, which contribute to its unique chemical reactivity and potential applications. The combination of benzyl, sec-butyl, cyclopropyl, and ethyl groups in a single molecule provides a versatile platform for further chemical modifications and research.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzyl-N-butan-2-yl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N4O/c1-4-15(3)24-23(28)19-13-18(5-2)25-22-20(19)21(17-11-12-17)26-27(22)14-16-9-7-6-8-10-16/h6-10,13,15,17H,4-5,11-12,14H2,1-3H3,(H,24,28)

InChI Key

YKVWMUXZJRBSBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC(C)CC

Origin of Product

United States

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